(Chloromethyl)cyclopentane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

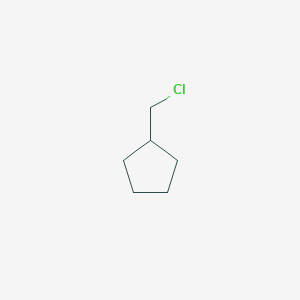

Structure

3D Structure

特性

IUPAC Name |

chloromethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIIILQXTJXSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510577 | |

| Record name | (Chloromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13988-39-1 | |

| Record name | (Chloromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Chloromethyl)cyclopentane chemical properties and structure

An In-depth Technical Guide to (Chloromethyl)cyclopentane: Chemical Properties, Structure, and Reactivity

Introduction

This compound, also known as cyclopentylmethyl chloride, is a halogenated cyclic hydrocarbon. Its structure, consisting of a five-membered cyclopentane (B165970) ring attached to a chloromethyl group, makes it a valuable intermediate in organic synthesis. The presence of the C-Cl bond on a primary carbon renders it susceptible to nucleophilic substitution, establishing it as a key building block for introducing the cyclopentylmethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and safety protocols, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecule consists of a flexible, non-planar cyclopentane ring bonded to a chloromethyl (-CH₂Cl) substituent. This primary alkyl halide structure is key to its chemical reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | chloromethylcyclopentane | [1][2] |

| CAS Number | 13988-39-1 | [1][2] |

| Molecular Formula | C₆H₁₁Cl | [1][2] |

| Molecular Weight | 118.60 g/mol | [1][2] |

| Canonical SMILES | C1CCC(C1)CCl | [1][2] |

| InChI | InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | [1][2] |

| InChIKey | NQIIILQXTJXSCA-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

Quantitative experimental data for some physical properties of this compound are not widely published. The data presented below includes values from computational predictions and data from analogous compounds where noted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes / Citation |

| Physical State | Flammable liquid | [1] |

| Boiling Point | ~143-145 °C | Predicted. The related (chloromethyl)cyclopropane (B127518) boils at 87-89 °C.[3] |

| Density | ~1.0 g/mL | Predicted. The related (chloromethyl)cyclopropane has a density of 0.98 g/mL.[3] |

| Flash Point | ~33 °C | Predicted. |

| Solubility | Insoluble in water; soluble in organic solvents. | General property for similar organochlorines.[4] |

| XLogP3-AA | 2.6 | Computationally predicted lipophilicity.[1] |

Reactivity and Chemical Profile

The primary determinant of this compound's reactivity is the polarized carbon-chlorine bond, which makes the methylene (B1212753) carbon an electrophilic site. This allows the compound to act as an effective alkylating agent for a variety of nucleophiles.

Nucleophilic Substitution

The most common reaction pathway for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. The primary carbon atom is relatively unhindered, facilitating backside attack by nucleophiles and leading to the displacement of the chloride anion. This reaction is fundamental to its use as a synthetic building block.[2]

Caption: General workflow for an Sₙ2 nucleophilic substitution reaction.

Radical Reactions

This compound can also participate in radical reactions. For instance, the formation of a Grignard reagent involves a radical mechanism initiated by magnesium metal.[5] Furthermore, the synthesis of this compound via chlorination of methylcyclopentane (B18539) proceeds through a free-radical chain reaction.

Elimination Reactions

Under the influence of a strong, sterically hindered base, this compound can undergo elimination reactions (E2 pathway) to yield methylenecyclopentane, although substitution reactions typically predominate.

Synthesis Methodologies

Caption: Plausible laboratory and industrial synthesis routes.

Experimental Protocols

Representative Protocol: Synthesis of (Cyclopentylmethoxy)benzene

-

Objective: To demonstrate the use of this compound as an alkylating agent in a Williamson ether synthesis.

-

Materials:

-

Phenol (B47542) (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

This compound (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF at 0 °C.

-

Deprotonation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: this compound is added dropwise to the reaction mixture. The mixture is then heated to 60 °C and stirred overnight.

-

Workup: The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.

-

Extraction: The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product.

-

Predicted Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | • ~3.4-3.6 ppm (d, 2H): Protons of the -CH₂Cl group, appearing as a doublet due to coupling with the adjacent methine proton. • ~2.0-2.2 ppm (m, 1H): Methine proton (-CH-) on the cyclopentane ring. • ~1.2-1.9 ppm (m, 8H): Methylene protons (-CH₂-) of the cyclopentane ring, likely appearing as complex, overlapping multiplets. |

| ¹³C NMR | • ~49-52 ppm: Carbon of the -CH₂Cl group. • ~40-43 ppm: Methine carbon (-CH-) of the cyclopentane ring. • ~30-33 ppm: Carbons C2 and C5 of the cyclopentane ring. • ~25-28 ppm: Carbons C3 and C4 of the cyclopentane ring. |

| IR (Infrared) | • 2950-2850 cm⁻¹: C-H (sp³) stretching vibrations. • 1450 cm⁻¹: -CH₂- scissoring (bending) vibrations. • ~720-750 cm⁻¹: C-Cl stretching vibration (a key diagnostic peak). |

| Mass Spec (MS) | • m/z 118/120: Molecular ion ([M]⁺) peak showing the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). • m/z 83: Fragment corresponding to the loss of the chloromethyl radical (•CH₂Cl). • m/z 69: Cyclopentylmethyl cation ([C₅H₉]⁺), often a base peak, resulting from the loss of the chlorine radical. |

Safety and Handling

This compound is a flammable and hazardous chemical that requires careful handling.

Table 4: GHS Hazard Information and Safety Precautions

| Category | Description | Citation |

| GHS Pictograms | Warning (Flame, Exclamation Mark) | [1] |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Handling Precautions | • Use in a well-ventilated area or fume hood. • Keep away from heat, sparks, open flames, and other ignition sources. • Ground/bond container and receiving equipment to prevent static discharge. • Wear protective gloves, clothing, and eye/face protection. | [1] |

| First Aid | • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. • Inhalation: Move person to fresh air and keep comfortable for breathing. • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [1] |

Conclusion

This compound is a versatile reagent in organic synthesis, primarily serving as an electrophile for introducing the cyclopentylmethyl group via nucleophilic substitution reactions. Its utility is defined by the reactivity of its primary chloride functional group. While comprehensive experimental data on its physical and spectroscopic properties are not extensively documented in public literature, its chemical behavior can be reliably predicted based on fundamental organic chemistry principles. Proper adherence to safety and handling protocols is essential when working with this flammable and irritant compound.

References

- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 13988-39-1 [smolecule.com]

- 3. (クロロメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of (Chloromethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for (chloromethyl)cyclopentane, a valuable building block in organic synthesis and drug discovery. The following sections provide a comprehensive overview of the most common synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Chlorination of Cyclopentanemethanol (B1149391)

The most direct and widely utilized method for the preparation of this compound is the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol with a chloride ion. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.

Reaction with Thionyl Chloride (SOCl₂)

The reaction of cyclopentanemethanol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired product, this compound, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The addition of a base, such as pyridine (B92270), is often employed to neutralize the HCl generated and to catalyze the reaction.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound from cyclopentanemethanol using thionyl chloride is provided below.

-

Materials:

-

Cyclopentanemethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base and catalyst)

-

Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve cyclopentanemethanol in an anhydrous solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically >80% | General knowledge of similar reactions |

| Boiling Point | 143-144 °C | [1] |

| Density | 0.99 g/mL at 25 °C | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 3.45 (d, 2H), 2.20-2.05 (m, 1H), 1.85-1.40 (m, 8H).

-

¹³C NMR (CDCl₃): δ 50.1, 40.2, 32.5, 25.3.

-

IR (neat): ν 2955, 2868, 1452, 1275, 735 cm⁻¹.

Free Radical Chlorination of Methylcyclopentane (B18539)

An alternative approach to this compound is the free radical chlorination of methylcyclopentane. This method involves the substitution of a hydrogen atom on the methyl group with a chlorine atom, initiated by a radical initiator such as UV light or a chemical initiator like AIBN. However, this reaction is often less selective and can lead to a mixture of monochlorinated isomers, including chlorination on the cyclopentane (B165970) ring itself.

Reaction Scheme:

The free radical chlorination of methylcyclopentane can produce four possible monochlorinated products (disregarding stereoisomers): this compound, 1-chloro-1-methylcyclopentane, cis-1-chloro-2-methylcyclopentane, and trans-1-chloro-3-methylcyclopentane.[2] The product distribution is dependent on the reactivity of the different types of C-H bonds (primary, secondary, tertiary) and statistical factors.

Experimental Protocol:

A general procedure for the free radical chlorination of methylcyclopentane is outlined below.

-

Materials:

-

Methylcyclopentane

-

Chlorine gas (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂)

-

A radical initiator (e.g., UV lamp, AIBN)

-

An inert solvent (e.g., carbon tetrachloride - Caution: Carcinogen )

-

Aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place a solution of methylcyclopentane in an inert solvent.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a chemical radical initiator.

-

Slowly bubble chlorine gas through the solution or add the chlorine source dropwise. Maintain the reaction temperature at a suitable level (e.g., by using a water bath).

-

Monitor the reaction progress by GC to determine the ratio of products.

-

Once the desired conversion is achieved, stop the reaction by turning off the initiator and purging the system with an inert gas.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted chlorine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

-

The isomeric products can be separated by fractional distillation or preparative gas chromatography.

-

Quantitative Data:

The regioselectivity of free radical chlorination is generally low, leading to a mixture of products. The exact yield of this compound will depend on the specific reaction conditions.

| Product Isomer | Relative Reactivity (approx.) |

| This compound (1°) | 1 |

| 1-Chloro-1-methylcyclopentane (3°) | 5 |

| Ring-chlorinated isomers (2°) | 3.5 |

Note: Relative reactivity is an approximation and can vary with reaction conditions.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis methods, the following diagrams are provided in Graphviz DOT language.

Caption: Synthesis of this compound from Cyclopentanemethanol.

Caption: Free Radical Chlorination of Methylcyclopentane.

References

(Chloromethyl)cyclopentane CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This document provides the key identifiers for (Chloromethyl)cyclopentane.

This compound is a halogenated aliphatic cyclic compound.[1][2] Its core structure consists of a five-membered cyclopentane (B165970) ring attached to a chloromethyl group.[1]

The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Identifier | Value |

| CAS Number | 13988-39-1[1][3][4][5] |

| Molecular Formula | C6H11Cl[1][3][4] |

| Molecular Weight | 118.60 g/mol [1][3][4] |

References

Spectroscopic Profile of (Chloromethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopentane is a halogenated hydrocarbon with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural confirmation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with analysis of analogous compounds to offer a robust spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | Doublet | 2H | -CH₂Cl |

| ~2.20 | Multiplet | 1H | -CH- |

| ~1.80 - 1.50 | Multiplet | 8H | Cyclopentyl -CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~48.0 | -CH₂Cl |

| ~40.0 | -CH- |

| ~30.0 | Cyclopentyl -CH₂- |

| ~25.0 | Cyclopentyl -CH₂- |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | CH₂ bend |

| 725 - 750 | Strong | C-Cl stretch |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Interpretation |

| 118/120 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope) |

| 83 | [M - Cl]⁺ |

| 69 | [C₅H₉]⁺ (cyclopentyl cation) |

| 49 | [CH₂Cl]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main groups of signals. The most downfield signal, a doublet at approximately 3.45 ppm, is attributed to the two protons of the chloromethyl group (-CH₂Cl). The electron-withdrawing effect of the chlorine atom deshields these protons. The methine proton on the cyclopentane (B165970) ring, to which the chloromethyl group is attached, is expected to appear as a multiplet around 2.20 ppm. The remaining eight protons of the cyclopentane ring will produce a complex multiplet in the upfield region, between 1.50 and 1.80 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four distinct signals. The carbon of the chloromethyl group (-CH₂Cl) is expected to be the most downfield signal at around 48.0 ppm due to the electronegativity of the chlorine atom. The methine carbon of the cyclopentane ring is predicted to resonate at approximately 40.0 ppm. The other four carbons of the cyclopentane ring are diastereotopic and are expected to give rise to two signals around 30.0 ppm and 25.0 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, typical for aliphatic compounds. A medium intensity band around 1450 cm⁻¹ is expected for the scissoring (bending) vibration of the CH₂ groups. The most characteristic absorption for this compound will be a strong band in the region of 725-750 cm⁻¹, which is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 118. A characteristic feature will be the presence of an [M+2]⁺ peak at m/z 120 with an intensity of about one-third of the [M]⁺ peak, which is due to the natural isotopic abundance of ³⁷Cl. The base peak is likely to be at m/z 83, corresponding to the loss of a chlorine radical to form the stable cyclopentylmethyl cation. Another significant fragment would be the cyclopentyl cation at m/z 69. The presence of a peak at m/z 49 would correspond to the chloromethyl cation [CH₂Cl]⁺.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid like this compound.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 35-200.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and structural confirmation of this compound.

Safety, handling, and storage of (Chloromethyl)cyclopentane

An In-depth Technical Guide to the Safety, Handling, and Storage of (Chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes publicly available safety information. Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling this compound and ensure a thorough risk assessment is completed for your specific experimental protocols.

Chemical Identification and Physical Properties

This compound, also known as Cyclopentyl chloride, is a flammable and irritant organic compound.[1] Its core structure consists of a five-membered cyclopentane (B165970) ring with a chloromethyl substituent.[2] This reactive group makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| CAS Number | 13988-39-1 | [1] |

| Appearance | Colorless to Almost Colorless Liquid | [3] |

| Boiling Point | 114 °C | [3] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Flash Point | 15 °C (59 °F) | [3] |

| Water Solubility | 760 mg/L | [3] |

| Refractive Index | n20/D 1.4512 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] The material's vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❕ |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❕ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❕ |

Source: PubChem CID 12815409[1]

Safe Handling Protocols

Adherence to strict safe handling procedures is critical to minimize exposure and mitigate risks. The following protocols are derived from standard safety data sheets.

Engineering Controls and Work Practices

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of electrostatic charges.[5][6]

-

Tools: Use only non-sparking tools when handling containers.[5][6]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in work areas.[5] Contaminated clothing should be removed immediately and laundered before reuse.[6]

Caption: A typical workflow for the safe handling of this compound in a lab.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be required for splash hazards.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as neoprene or nitrile rubber.[8] Always inspect gloves before use and replace them if they are contaminated or show signs of degradation.[7]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[7] Long pants and closed-toe shoes are required to cover all skin.[7]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with a cartridge for organic vapors.[7] Respirator use requires a formal institutional program, including fit-testing and training.[7]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5]

-

Conditions: Keep containers tightly closed to prevent the escape of vapors. Protect from sunlight and keep away from heat and ignition sources.[5]

-

Incompatibilities: Store separately from strong oxidizing agents.[4][9]

-

Container Type: Store in the original container or an approved alternative made from a compatible material.[10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[12] If skin irritation occurs, get medical advice.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting due to the risk of aspiration. Rinse the mouth with water. Call a poison center or doctor immediately.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[13]

-

Unsuitable Media: Do not use a solid water jet, as it may be ineffective and spread the fire.[14]

-

Specific Hazards: The chemical is highly flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][12] Containers may explode when heated.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10] Use a water spray to cool fire-exposed containers.

Accidental Release and Spill Containment

For any spill, evacuate non-essential personnel and eliminate all ignition sources.

Caption: A decision workflow for responding to a this compound spill.

-

Containment: Stop the leak if it can be done without risk.[10] Cover drains to prevent entry into waterways.

-

Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[10][12] Do not use combustible absorbents like sawdust.[4]

-

Disposal: Collect the absorbed material using clean, non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[10][12] Dispose of contents and containers at an approved waste disposal plant.

Disposal Considerations

Waste material is classified as hazardous.[15] All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[15] Empty containers may retain product residue and vapors and can be dangerous; they should be handled as if they were full.[11]

References

- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 13988-39-1 [smolecule.com]

- 3. chloro-cyclopentane [chembk.com]

- 4. ICSC 0353 - CYCLOPENTANE [inchem.org]

- 5. chemos.de [chemos.de]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. airgas.com [airgas.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. agas.com [agas.com]

- 14. balchem.com [balchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Physical Properties of (Chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of (Chloromethyl)cyclopentane, with a specific focus on its boiling point and solubility. This document also outlines detailed experimental protocols for the determination of these properties and includes a visual representation of a relevant experimental workflow.

Introduction

This compound is an organochloride compound with the molecular formula C₆H₁₁Cl.[1][2] Its structure, featuring a chloromethyl group attached to a cyclopentane (B165970) ring, makes it a valuable intermediate in various chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in process design, safety assessments, and formulation development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others are estimated based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1][2] |

| Molecular Weight | 118.60 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13988-39-1 | [1][2] |

| Boiling Point | Estimated ~140-150 °C | Inferred from related compounds |

| Solubility in Water | Insoluble | [3] (by analogy) |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, and other common organic solvents | [3] (by analogy) |

Boiling Point Analysis:

Solubility Profile:

The solubility of this compound is dictated by its molecular structure, which combines a nonpolar cyclopentane ring with a polar chloromethyl group.[4] This dual nature results in poor solubility in polar solvents like water. By analogy with similar compounds, such as ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane, it is expected to be generally insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[3]

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of boiling point and solubility.

3.1. Determination of Boiling Point (Micro-reflux Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.

-

Gently heat the side arm of the Thiele tube.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5][6] Record this temperature.

3.2. Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or droppers

-

Vortex mixer or shaker

Solvents to be Tested:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Diethyl ether (nonpolar)

-

Hexane (nonpolar)

-

5% aqueous Sodium Hydroxide (NaOH)

-

5% aqueous Hydrochloric Acid (HCl)

Procedure:

-

Label a series of clean, dry test tubes for each solvent.

-

Add approximately 0.1 mL of this compound to each test tube.

-

Add 1 mL of the respective solvent to each test tube in small portions.[7]

-

After each addition, stopper the test tube and shake it vigorously for 10-20 seconds.[8]

-

Observe the mixture to determine if the compound has dissolved completely (miscible, forming a single phase) or if it remains as a separate layer or as undissolved droplets (immiscible/insoluble).[8]

-

For the tests with aqueous NaOH and HCl, observe for any reaction (e.g., heat generation, color change) in addition to solubility.

-

Record the observations for each solvent as "soluble," "partially soluble," or "insoluble."

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the qualitative determination of solubility.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information on the physical properties of this compound, with a focus on its boiling point and solubility. While some data is based on estimations from related compounds, the provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. The information and procedures outlined herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work.

References

- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 13988-39-1 [smolecule.com]

- 3. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]

- 4. Buy 1-(Chloromethyl)cyclopentene | 58729-25-2 [smolecule.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

Reactivity Profile of (Chloromethyl)cyclopentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclopentane is a versatile monofunctional alkyl halide that serves as a valuable building block in organic synthesis. Its reactivity is primarily dictated by the presence of a primary chlorine atom attached to a cyclopentyl ring. This guide provides an in-depth analysis of the reactivity of this compound with a range of common reagents, including nucleophiles, bases, and metals. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this compound in various transformations.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. As a primary alkyl halide, the carbon bearing the chlorine atom is relatively unhindered, allowing for backside attack by a wide range of nucleophiles.

Williamson Ether Synthesis

The reaction of this compound with alkoxides provides a straightforward route to cyclopentylmethyl ethers. This classic S(_N)2 reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

Table 1: Williamson Ether Synthesis with this compound

| Nucleophile (Alkoxide) | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Ethoxide | Sodium Ethoxide | Ethanol (B145695) | Reflux | Cyclopentylmethyl ethyl ether | Moderate |

| tert-Butoxide | Potassium tert-Butoxide | tert-Butanol | Reflux | Cyclopentylmethyl tert-butyl ether | Low (Elimination is a major side reaction) |

Experimental Protocol: Synthesis of Cyclopentylmethyl Ethyl Ether

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.

-

Once the sodium has completely reacted to form sodium ethoxide, add this compound dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain cyclopentylmethyl ethyl ether.

An illustrative reaction pathway for the Williamson ether synthesis is shown below:

Thermodynamic and Kinetic Insights into the Reactions of (Chloromethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopentane is a halogenated cycloalkane whose reactivity is of interest in various fields, including organic synthesis and as a potential building block in medicinal chemistry. Understanding the thermodynamic and kinetic parameters of its reactions is crucial for predicting reaction outcomes, optimizing process conditions, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the available data on the reactions of this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways. Due to the limited direct experimental data for this compound, this guide leverages data from its structural isomer, cyclopentyl chloride, to provide valuable insights.

General Reactivity

This compound, as a primary alkyl halide, is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. The course of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

-

Nucleophilic Substitution (SN2): With good nucleophiles, this compound is expected to undergo SN2 reactions, where the nucleophile displaces the chloride ion in a single concerted step.

-

Elimination (E2): In the presence of strong, sterically hindered bases, E2 elimination is favored, leading to the formation of methylenecyclopentane.

-

Friedel-Crafts Alkylation: The carbocation generated from this compound can act as an electrophile in Friedel-Crafts alkylation reactions with aromatic compounds.

One study noted that this compound fails to react with ethanol (B145695), a weak nucleophile and weak base, under neutral conditions. This suggests that the activation energy for both substitution and elimination is not readily overcome without stronger reagents or catalysis.

Thermodynamic Data

Experimentally determined thermodynamic data for this compound are scarce in the literature. However, computed properties are available from databases such as PubChem. For context, thermodynamic data for the structural isomer, cyclopentyl chloride, are presented below. These values can serve as an approximation for this compound.

Table 1: Thermodynamic Data for Cyclopentyl Chloride (CAS: 930-28-9)

| Property | Value | Units | Source |

| Enthalpy of Formation (gas, 298.15 K) | -133.5 ± 1.3 | kJ/mol | NIST WebBook |

| Enthalpy of Vaporization (298.15 K) | 38.5 ± 0.4 | kJ/mol | NIST WebBook |

| Standard Entropy (liquid, 298.15 K) | 237.3 ± 1.2 | J/mol·K | NIST WebBook |

Kinetic Data

Table 2: Kinetic Data for the Pyrolysis of Cyclopentyl Chloride

| Reaction | Temperature Range (K) | A (s⁻¹) | Eₐ (kJ/mol) | Reference |

| Cyclopentyl chloride → Cyclopentene + HCl | 623 - 703 | 10¹³·² | 218 | Swinbourne, 1960 |

-

A : Pre-exponential factor

-

Eₐ : Activation energy

This data suggests a high activation energy for the unimolecular elimination of HCl from a chlorinated cyclopentane (B165970) ring.

Experimental Protocols

Detailed experimental protocols for this compound reactions are not explicitly documented in the readily available literature. However, based on studies of analogous compounds, the following methodologies are standard for determining thermodynamic and kinetic data.

Pyrolysis Kinetics (Gas Phase)

The kinetics of gas-phase thermal decomposition reactions, such as the pyrolysis of cyclopentyl chloride, are often studied using the following techniques:

-

Static System:

-

A known pressure of the reactant is introduced into a heated reaction vessel of known volume.

-

The reaction is allowed to proceed for a specific time.

-

The reaction is quenched by rapidly cooling the vessel.

-

The composition of the product mixture is determined by gas chromatography (GC) or mass spectrometry (MS).

-

Rate constants are determined by analyzing the change in reactant or product concentration over time at various temperatures.

-

-

Single-Pulse Shock Tube:

-

A mixture of the reactant highly diluted in an inert gas (e.g., argon) is rapidly heated by a reflected shock wave.

-

The high temperature is maintained for a very short and well-defined reaction time (typically a few milliseconds).

-

The reaction is quenched by the expansion wave following the shock.

-

The product mixture is analyzed post-shock using techniques like GC-MS.

-

This method is suitable for studying reactions at high temperatures.

-

Solvolysis Kinetics (Liquid Phase)

The kinetics of solvolysis reactions (a type of nucleophilic substitution where the solvent is the nucleophile) can be monitored by observing the rate of formation of a product. For example, in the reaction of an alkyl chloride with a solvent like ethanol or water, hydrogen chloride is produced.

-

Conductivity Measurement: The increase in the concentration of ions (H⁺ and Cl⁻) as the reaction proceeds can be followed by measuring the electrical conductivity of the solution.

-

Titration: The acid (HCl) produced can be periodically titrated with a standard base to determine its concentration as a function of time. An indicator is often used to visualize the endpoint of the titration.

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the primary reaction pathways for this compound.

Caption: SN2 reaction of this compound.

An In-depth Technical Guide to (Chloromethyl)cyclopentane: Historical Context, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclopentane, a halogenated hydrocarbon, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex alicyclic systems relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its historical discovery, detailing the pioneering work of N. D. Zelinsky in the early 20th century. Furthermore, it presents detailed experimental protocols for its synthesis from cyclopentylmethanol, alongside a thorough characterization using modern spectroscopic techniques. All quantitative data is summarized for clarity, and key reaction pathways are visualized to facilitate a deeper understanding of the chemical principles involved.

Historical Context and Discovery

The first documented synthesis of this compound can be traced back to the seminal work of the Russian chemist Nikolai Dimitrievich Zelinsky, a prominent figure in the study of cyclic hydrocarbons. His investigations into the chemistry of cyclopentane (B165970) derivatives laid the groundwork for much of our modern understanding of these compounds.

In a 1907 publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, Zelinsky described the conversion of cyclopentylmethanol to this compound. At the time, the focus of his research was on the transformation of carbinols derived from petroleum cycloparaffins, aiming to elucidate the structure and reactivity of these alicyclic systems. The synthesis of this compound was a crucial step in a series of reactions designed to explore the chemistry of the cyclopentylmethyl moiety.

Zelinsky's original method involved the reaction of cyclopentylmethanol with a chlorinating agent, a fundamental transformation that remains a cornerstone of organic synthesis today. The physical properties of the newly synthesized compound were also documented, providing the first quantitative data for this molecule.

Table 1: Historical and Modern Physical Properties of this compound

| Property | Historically Reported Value (Zelinsky, 1907) | Modern Reported Value |

| Boiling Point | 144-145 °C (at 757 mmHg) | 143-145 °C |

| Density (d20/4) | 0.9983 | Not widely reported |

| Refractive Index (nD20) | 1.4555 | 1.4550 |

Synthesis of this compound

The primary and most direct route to this compound is through the chlorination of its corresponding alcohol, cyclopentylmethanol. This reaction can be effectively achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and efficient choice.

Reaction Pathway: Chlorination of Cyclopentylmethanol

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom.

An In-depth Technical Guide on the Core Derivatives and Analogs of (Chloromethyl)cyclopentane for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopentane is a versatile chemical scaffold that holds significant potential in the field of medicinal chemistry and drug discovery. The cyclopentane (B165970) ring, a common motif in a variety of biologically active molecules, offers a favorable balance of conformational rigidity and flexibility, which can contribute to enhanced binding affinity and improved pharmacokinetic properties of drug candidates. The introduction of a chloromethyl group provides a reactive handle for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. This technical guide provides a comprehensive overview of key derivatives and analogs of this compound, with a focus on their synthesis, biological activities, and therapeutic potential. We delve into specific examples of cyclopentane-based compounds that have shown promise as antibacterial and anticancer agents, providing detailed experimental protocols and insights into their mechanisms of action.

Key Derivatives and Analogs: Synthesis and Biological Activity

While direct derivatization of this compound is not extensively documented in publicly available literature, the broader class of cyclopentane derivatives has been a fertile ground for the discovery of potent therapeutic agents. This section will focus on two prominent classes of cyclopentane-containing molecules with significant biological activity: cyclopentane-based muraymycin analogs as antibacterial agents and functionalized cyclopentenones as anticancer agents.

Cyclopentane-Based Muraymycin Analogs: A New Frontier in Antibacterial Drug Discovery

Antibiotic resistance is a pressing global health crisis, necessitating the development of novel antibacterial agents with new mechanisms of action. One promising target is the enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is essential for bacterial cell wall biosynthesis.[1] Muraymycins are natural product inhibitors of MraY, and synthetic analogs incorporating a cyclopentane core have been developed to improve synthetic tractability and explore structure-activity relationships (SAR).[1]

Several cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to inhibit MraY and suppress bacterial growth. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), while the antibacterial efficacy is determined by the minimum inhibitory concentration (MIC).

| Compound ID | Structure | MraY IC50 (µM)[1] | S. aureus MIC (µg/mL)[1] |

| JH-MR-21 (10) | (Structure not available) | 340 ± 42 | Not Reported |

| JH-MR-22 (11) | (Structure not available) | 500 ± 69 | Not Reported |

| JH-MR-23 (20) | (Structure not available) | 75 ± 9 | 54 ± 6.8 |

Note: The structures for these specific compounds were not publicly available in the referenced literature.

A detailed synthetic protocol for a key intermediate in the synthesis of cyclopentane-based muraymycin analogs is provided below.

Synthesis of 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione (5) [1]

-

Step 1: Synthesis of tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (3): This starting material can be prepared according to previously published methods.

-

Step 2: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (4): A mixture of 3 (15.68 g, 74.25 mmol) and NaBH4 (5.62 g, 148.5 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours. The reaction mixture is then concentrated in vacuo, and the residue is purified by column chromatography to yield 4 .

-

Step 3: Synthesis of 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione (5): To a solution of 4 in a suitable solvent, uracil (B121893) is added in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP). The reaction is stirred at room temperature until completion, followed by purification to afford the desired product 5 .

Biological Assay: MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay) [1]

The inhibitory activity of the synthesized compounds against MraY can be determined using the UMP-Glo™ Glycosyltransferase Assay. This assay measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction. The assay is performed in a 384-well plate format. Each well contains the MraY enzyme, the substrate UDP-MurNAc-pentapeptide, the lipid carrier (C55-P), and the test compound at various concentrations. The reaction is incubated at 37°C for a specified time, and then the UMP-Glo™ reagent is added to measure the luminescence, which is proportional to the amount of UMP produced. The IC50 values are then calculated from the dose-response curves.

The MraY enzyme is a crucial component of the peptidoglycan biosynthesis pathway in bacteria. This pathway is responsible for the construction of the bacterial cell wall, which is essential for maintaining cell integrity and survival.

Caption: MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate, to form Lipid I. This is a critical step in the peptidoglycan biosynthesis pathway. Cyclopentane-based muraymycin analogs act as inhibitors of MraY, blocking the formation of Lipid I and ultimately leading to bacterial cell death.

Functionalized Cyclopentenones: Inducers of Apoptosis in Cancer Cells

The cyclopentenone ring system is another privileged scaffold in medicinal chemistry, found in a variety of natural products with potent biological activities. Synthetic cyclopentenone derivatives have garnered significant attention as potential anticancer agents due to their ability to induce apoptosis in cancer cells.[2]

The anticancer activity of cyclopentenone derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cyclopent-2-en-1-one | Melanoma (M14) | ~0.5 | [2] |

| Cyclopent-2-en-1-one | NSCLC (ChaGo-K1) | >1 | [2] |

General Procedure for Evaluating Anticancer Activity (MTT Assay)

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

Cyclopentenones exert their anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key pharmacophore that can react with nucleophilic residues in cellular proteins, leading to the modulation of various signaling pathways.

Caption: Cyclopentenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Future Directions and Conclusion

The exploration of this compound derivatives and their analogs represents a promising avenue for the discovery of novel therapeutic agents. The cyclopentane core provides a robust and versatile scaffold that can be readily functionalized to generate diverse chemical libraries. The examples of cyclopentane-based muraymycin analogs and cyclopentenones highlight the potential of this structural motif in developing potent antibacterial and anticancer drugs.

While the direct derivatization of this compound itself remains an area with limited published research, the broader success of cyclopentane-containing compounds should encourage further investigation into this specific scaffold. Future research efforts should focus on:

-

Systematic derivatization of this compound: Exploring a wide range of nucleophilic substitution reactions to introduce diverse functional groups and build novel molecular architectures.

-

High-throughput screening: Evaluating these new derivatives against a broad panel of biological targets to identify novel activities.

-

Structure-based drug design: Utilizing computational methods to design and optimize cyclopentane-based inhibitors for specific therapeutic targets.

References

Methodological & Application

Application Notes and Protocols: The Utility of (Chloromethyl)cyclopentane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopentane is a versatile monofunctional alkylating agent that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its utility lies in the introduction of the cyclopentylmethyl moiety, a common structural motif in a variety of biologically active compounds. The cyclopentyl group can enhance lipophilicity and modulate the pharmacological profile of a drug candidate. This document provides detailed application notes and representative protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

Key Applications

The primary applications of this compound in pharmaceutical synthesis revolve around its reactivity as an electrophile in nucleophilic substitution and Friedel-Crafts alkylation reactions.

N-Alkylation of Amines and Amine-Containing Heterocycles

The introduction of a cyclopentylmethyl group onto a nitrogen atom is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This compound readily undergoes nucleophilic substitution with primary and secondary amines, as well as with nitrogen-containing heterocyclic scaffolds, to furnish the corresponding N-cyclopentylmethyl derivatives. These products are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

General Reaction Scheme:

Ar-H + ClCH2-cyclopentane --(Lewis Acid)--> Ar-CH2-cyclopentane + HCl```

Where Ar-H is an electron-rich aromatic or heteroaromatic compound.

O-Alkylation of Phenols

Similar to the N-alkylation of amines, this compound can be used to alkylate phenols to form cyclopentylmethyl aryl ethers. This transformation is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

General Reaction Scheme:

Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.

Signaling Pathway of Reaction Mechanism: N-Alkylation

The following diagram depicts the SN2 mechanism for the N-alkylation of an amine with this compound.

Caption: SN2 mechanism for N-alkylation.

Signaling Pathway of Reaction Mechanism: Friedel-Crafts Alkylation

The following diagram illustrates the mechanism of Friedel-Crafts alkylation.

Caption: Mechanism of Friedel-Crafts alkylation.

Conclusion

This compound is a valuable and reactive building block for the introduction of the cyclopentylmethyl group in the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers to explore its utility in N-alkylation, Friedel-Crafts alkylation, and O-alkylation reactions. As with any synthetic procedure, optimization of reaction conditions for specific substrates is crucial for achieving desired outcomes in terms of yield and purity.

Application of (Chloromethyl)cyclopentane as an Alkylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopentane is a valuable alkylating agent for the introduction of the cyclopentylmethyl moiety into a variety of organic molecules. This structural motif is of interest in medicinal chemistry and materials science due to its lipophilic nature and specific steric profile. As a primary alkyl halide, this compound typically participates in bimolecular nucleophilic substitution (SN2) reactions. However, its reactivity is influenced by steric hindrance from the adjacent cyclopentyl ring, which may necessitate specific reaction conditions to achieve optimal yields. These application notes provide an overview of the use of this compound in alkylating a range of nucleophiles and include detailed experimental protocols for key transformations.

Physicochemical Properties and Reactivity Profile

This compound is a flammable liquid that can cause skin and eye irritation.[1] Its reactivity as an alkylating agent is moderate. For instance, it has been noted to show low reactivity towards weak nucleophiles like ethanol (B145695) under neutral conditions.[2] Successful alkylation reactions generally require the use of a sufficiently strong nucleophile, often generated in situ by a suitable base, and may require elevated temperatures to proceed at a reasonable rate.

Applications in Organic Synthesis

The cyclopentylmethyl group can be introduced into organic molecules via the alkylation of various nucleophiles, including amines (N-alkylation), alcohols and phenols (O-alkylation), thiols (S-alkylation), and carbanions (C-alkylation).

N-Alkylation: Synthesis of Cyclopentylmethylamines

The synthesis of secondary and tertiary amines containing the cyclopentylmethyl group is a common application. Direct alkylation of primary or secondary amines with this compound can be achieved, though the potential for over-alkylation to form quaternary ammonium (B1175870) salts exists, a common challenge in amine alkylation.[3][4] Careful control of stoichiometry and reaction conditions is therefore crucial.

General Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of amines with this compound.

Experimental Protocol: Synthesis of N-Cyclopentylmethyl-N-methylamine

While a direct synthesis from this compound and methylamine (B109427) has been explored, an alternative reliable method involves the reductive amination of cyclopentanecarboxaldehyde.[5] For direct alkylation, the following general procedure can be adapted.

-

Reaction Setup: To a solution of methylamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-cyclopentylmethyl-N-methylamine.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | K₂CO₃ | DMF | 50-70 | 12-24 | Moderate | [6] |

| Aniline | NaH | DMF | 25-60 | 8-16 | Moderate | General Protocol |

Table 1: Representative conditions for N-alkylation reactions.

O-Alkylation: Synthesis of Cyclopentylmethyl Ethers

The Williamson ether synthesis provides a classical method for the formation of ethers from an alkoxide and an alkyl halide.[2][7][8][9] This can be applied to the synthesis of cyclopentylmethyl ethers from various alcohols and phenols. The reaction necessitates the deprotonation of the hydroxyl group with a suitable base to form the more nucleophilic alkoxide.

Experimental Protocol: Synthesis of Cyclopentylmethyl Phenyl Ether

-

Reaction Setup: In a round-bottom flask, dissolve phenol (B47542) (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Base Addition: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Alkylation: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction, quench with water, and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous sodium hydroxide (B78521) solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure or column chromatography.

| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | Good | [10] |

| 4-Methoxyphenol | NaH | DMF | 60 | 6 | High | General Protocol |

Table 2: Representative conditions for O-alkylation reactions.

S-Alkylation: Synthesis of Cyclopentylmethyl Thioethers

The alkylation of thiols is a straightforward and common method for the synthesis of thioethers (sulfides).[5][11] Thiolates are excellent nucleophiles and readily react with primary alkyl halides like this compound.

Experimental Protocol: Synthesis of Cyclopentylmethyl Phenyl Sulfide

-

Reaction Setup: Dissolve thiophenol (1.0 eq) in a solvent such as ethanol or DMF.

-

Base Addition: Add a base like sodium hydroxide or potassium carbonate (1.1 eq) to generate the thiophenolate in situ.

-

Alkylation: Add this compound (1.1 eq) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat to 50 °C. The reaction is typically rapid.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. The product can be purified by chromatography or distillation.

| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | NaOH | Ethanol | 25-50 | 2-4 | High | [5][12] |

| Cyclopentanethiol | K₂CO₃ | DMF | 25 | 3 | High | General Protocol |

Table 3: Representative conditions for S-alkylation reactions.

C-Alkylation: Formation of Carbon-Carbon Bonds

This compound can also be used to alkylate carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., diethyl malonate).[13][14] This reaction allows for the extension of carbon chains and the introduction of the cyclopentylmethyl group adjacent to an electron-withdrawing group.

General Workflow for C-Alkylation:

Caption: General workflow for the C-alkylation of active methylene compounds.

Experimental Protocol: Synthesis of Diethyl 2-(Cyclopentylmethyl)malonate

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Alkylation: Add this compound (1.0 eq) to the solution of the sodium enolate.

-

Reaction Conditions: Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and add water to the residue. Extract the product with diethyl ether.

-

Purification: Dry the ethereal solution over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by vacuum distillation.

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 12-18 | Moderate-Good | [13] |

| Ethyl acetoacetate | NaH | THF | Reflux | 8-12 | Moderate | General Protocol |

Table 4: Representative conditions for C-alkylation reactions.

Applications in Drug Development

The cyclopentyl and cyclopentylmethyl moieties are present in a number of bioactive molecules and pharmaceuticals.[8][15][16] The introduction of this group can modulate the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. While direct examples of this compound in the synthesis of marketed drugs are not prevalent in the literature, its utility as a building block for creating libraries of cyclopentylmethyl-substituted compounds for screening is evident. For instance, derivatives of cyclopentylamines are of interest in the development of novel therapeutic agents.[5]

Conclusion

This compound serves as a competent alkylating agent for a variety of nucleophiles under appropriate reaction conditions. While its reactivity is moderate, the successful incorporation of the cyclopentylmethyl group can be achieved with amines, alcohols, phenols, thiols, and active methylene compounds, typically requiring basic conditions and sometimes elevated temperatures. The protocols provided herein offer a starting point for the synthesis of diverse cyclopentylmethyl-containing molecules for applications in organic synthesis and drug discovery.

References

- 1. gauthmath.com [gauthmath.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 11. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Grignard Reactions Involving (Chloromethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the preparation and use of the Grignard reagent derived from (chloromethyl)cyclopentane. This versatile reagent, cyclopentylmethylmagnesium chloride, serves as a powerful nucleophile for the formation of carbon-carbon bonds, enabling the synthesis of a variety of cyclopentyl-containing compounds with potential applications in medicinal chemistry and materials science.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[1] The Grignard reagent prepared from this compound, cyclopentylmethylmagnesium chloride, is a valuable synthetic intermediate for introducing the cyclopentylmethyl moiety into a molecular structure. This protocol details the preparation of cyclopentylmethylmagnesium chloride and its subsequent reaction with an aldehyde, specifically acetaldehyde (B116499), to yield 1-cyclopentylethanol (B1203354).[2]

General Reaction Scheme

The overall transformation involves two key stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

Caption: General scheme of Grignard reaction with this compound.

Quantitative Data for the Synthesis of 1-Cyclopentylethanol